molecular formula C8H12O2 B8220361 (2S)-2-(1-bicyclo[1.1.1]pentanyl)propanoic acid

(2S)-2-(1-bicyclo[1.1.1]pentanyl)propanoic acid

Cat. No.: B8220361
M. Wt: 140.18 g/mol
InChI Key: ILZXKLHDGDEIBM-SDUJUNFKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-(1-bicyclo[111]pentanyl)propanoic acid is a compound that features a unique bicyclo[111]pentane structure This structure is characterized by a highly strained three-dimensional cage-like framework, which imparts unique chemical and physical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(1-bicyclo[1.1.1]pentanyl)propanoic acid typically involves the use of [1.1.1]propellane as a key intermediate. A continuous flow process can be employed to generate [1.1.1]propellane on demand, which can then be derivatized into various bicyclo[1.1.1]pentane species . This process allows for the production of gram quantities of selected bicyclo[1.1.1]pentane building blocks under mild reaction conditions.

Industrial Production Methods

Industrial production methods for this compound are still under development, with continuous flow synthesis being a promising approach. This method offers scalability and efficiency, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(1-bicyclo[1.1.1]pentanyl)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The bicyclo[1.1.1]pentane structure allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. Reaction conditions are typically mild, with visible light-induced reactions being a notable example .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, visible light-induced difluoroalkylation/heteroarylation reactions yield diverse 1-difluoroalkyl-3-heteroaryl bicyclo[1.1.1]pentanes .

Scientific Research Applications

(2S)-2-(1-bicyclo[1.1.1]pentanyl)propanoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (2S)-2-(1-bicyclo[1.1.1]pentanyl)propanoic acid involves its interaction with molecular targets through its strained bicyclo[1.1.1]pentane structure. This strain relief-driven cleavage of bonds enables reactions with nucleophiles, radicals, and electrophiles . The compound’s unique structure allows for increased delocalization of electron density, facilitating various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its combination of the bicyclo[1.1.1]pentane structure with the propanoic acid moiety. This unique combination imparts distinct chemical and physical properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(2S)-2-(1-bicyclo[1.1.1]pentanyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-5(7(9)10)8-2-6(3-8)4-8/h5-6H,2-4H2,1H3,(H,9,10)/t5-,6?,8?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILZXKLHDGDEIBM-SDUJUNFKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)C12CC(C1)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)C12CC(C1)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.